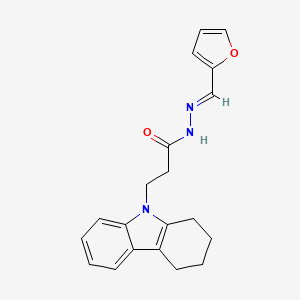
2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It was first developed in the Soviet Union in 1975 and is now produced in Russia and other countries.
- Phenazepam is primarily used in the treatment of mental disorders such as schizophrenia and anxiety. Additionally, it can serve as a premedication before surgery due to its anesthetic-enhancing effects.
2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione: , belongs to the benzodiazepine class of compounds.
準備方法
- Phenazepam can be synthesized through several routes, but one common method involves the following steps:
Bromination: Start with 2-chlorobenzophenone and brominate it to obtain 2-bromo-2’-chlorobenzophenone.
Cyclization: React 2-bromo-2’-chlorobenzophenone with methylamine to form the corresponding imine. Cyclization of the imine yields phenazepam.
- Industrial production methods may vary, but the synthetic approach remains consistent.
化学反応の分析
- Phenazepam undergoes typical benzodiazepine reactions, including:
Oxidation: It can be oxidized to form its N-desmethyl metabolite.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: Various substitutions can occur at the phenyl ring.
- Common reagents include reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines).
科学的研究の応用
Chemistry: Phenazepam serves as a valuable scaffold for designing new benzodiazepine derivatives.
Biology: It has been studied for its effects on GABA receptors and neuronal excitability.
Medicine: Besides its clinical use, phenazepam’s pharmacological properties are of interest.
Industry: Its applications extend to pharmaceuticals and research.
作用機序
- Phenazepam enhances GABAergic neurotransmission by binding to GABA-A receptors, leading to increased inhibitory effects.
- It modulates chloride ion channels, resulting in sedative, anxiolytic, and muscle-relaxant effects.
類似化合物との比較
- Phenazepam’s uniqueness lies in its combination of a chlorophenyl group and a bromine atom.
- Similar compounds include other benzodiazepines like diazepam, lorazepam, and alprazolam.
Remember that phenazepam should be used cautiously due to the risk of drug abuse and dependence.
特性
分子式 |
C16H16ClNO2 |
|---|---|
分子量 |
289.75 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-5,6-dimethyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H16ClNO2/c1-9-7-11-12(8-10(9)2)16(20)18(15(11)19)14-6-4-3-5-13(14)17/h3-6,11-12H,7-8H2,1-2H3 |
InChIキー |
CRFQGQMFEJWQPP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid](/img/structure/B11998766.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B11998782.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)

![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)
![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)

![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)
![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)
